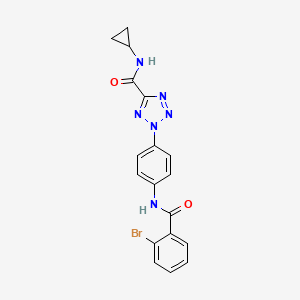
2-(4-(2-bromobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-bromobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a bromobenzamido group, a cyclopropyl group, and a tetrazole ring, making it a subject of interest for its chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-bromobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Bromobenzamido Intermediate: This step involves the reaction of 2-bromobenzoic acid with an amine to form 2-bromobenzamide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Coupling with Phenyl Tetrazole: The bromobenzamide intermediate is then coupled with a phenyl tetrazole derivative. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a base like potassium carbonate.
Introduction of the Cyclopropyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
2-(4-(2-bromobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the bromobenzamido group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like amines or ethers.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Chemical Research: It serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
作用机制
The mechanism by which 2-(4-(2-bromobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such groups. The bromobenzamido group may enhance binding affinity through halogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-(4-(2-chlorobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-(2-fluorobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide: Contains a fluorine atom, which can affect its reactivity and biological activity.
2-(4-(2-iodobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide: The iodine atom can introduce different steric and electronic effects.
Uniqueness
The presence of the bromine atom in 2-(4-(2-bromobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[4-[(2-bromobenzoyl)amino]phenyl]-N-cyclopropyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O2/c19-15-4-2-1-3-14(15)17(26)20-12-7-9-13(10-8-12)25-23-16(22-24-25)18(27)21-11-5-6-11/h1-4,7-11H,5-6H2,(H,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPROURMIGJNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2680450.png)
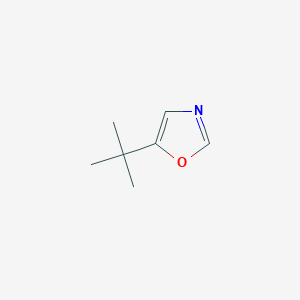
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2680452.png)
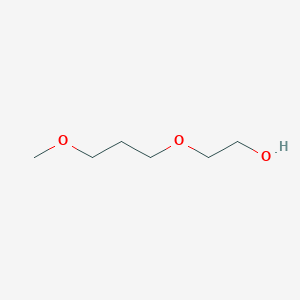
![4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2680454.png)
![5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2680456.png)

![2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2680459.png)
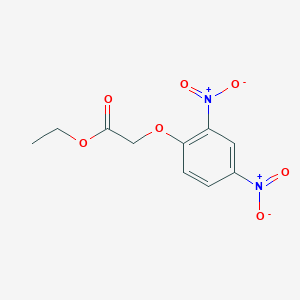
![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2680464.png)
![7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B2680465.png)
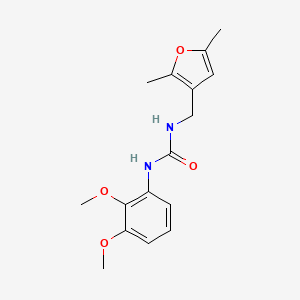
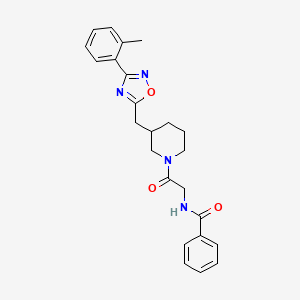
![2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2680469.png)
